molecular formula C19H18F4N4O B2979573 4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2097903-35-8

4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B2979573
CAS No.: 2097903-35-8
M. Wt: 394.374
InChI Key: JHPBVDOSBWGBQM-UHFFFAOYSA-N
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Description

4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated aromatic rings, a cyclopropane moiety, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Moiety: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative and a suitable nucleophile.

    Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving a diamine and a dihaloalkane.

    Pyrimidine Ring Construction: The pyrimidine ring is formed through a condensation reaction between a suitable diketone and an amidine derivative.

    Final Coupling: The final step involves coupling the previously synthesized intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[1-(4-Chlorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
  • 4-{4-[1-(4-Bromophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
  • 4-{4-[1-(4-Methylphenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Uniqueness

The uniqueness of 4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, while the trifluoromethyl group contributes to its electron-withdrawing effects, influencing its reactivity and binding affinity.

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N4O/c20-14-3-1-13(2-4-14)18(5-6-18)17(28)27-9-7-26(8-10-27)16-11-15(19(21,22)23)24-12-25-16/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPBVDOSBWGBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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